4-O-Methylglucuronic acid

Overview

Description

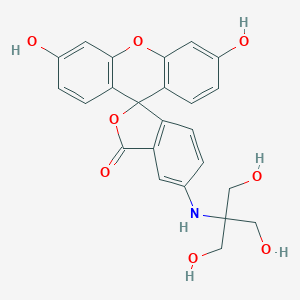

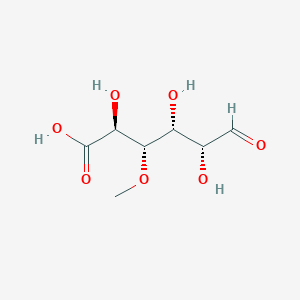

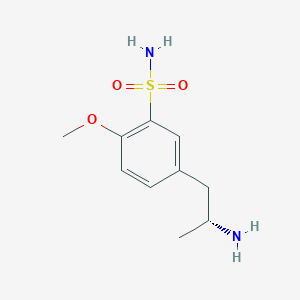

4-O-Methylglucuronic acid is a natural product found in Vachellia tortuosa . It is an important constituent of hardwood xylans . The molecular formula of this compound is C7H12O7 .

Synthesis Analysis

The synthesis of this compound involves various chemical transformations. For instance, TEMPO-oxidation of methyl 4-O-methyl-D-glucopyranoside affords the corresponding glucuronide derivative, which is hydrolyzed with trifluoroacetic acid to afford 4-O-methyl glucuronic acid .Molecular Structure Analysis

The molecular weight of this compound is 208.17 g/mol . Its IUPAC name is (2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid .Chemical Reactions Analysis

This compound undergoes various chemical transformations upon cooking and bleaching processes, leading to the formation of hexenuronic acid under alkaline conditions .Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 6 .Scientific Research Applications

1. Polysaccharide Chain Distribution

4-O-Methylglucuronic acid residues are found in the polysaccharide chains of xylans from various soft- and hardwood species. The distribution of these residues varies; in softwoods, they are distributed regularly on every seventh or eighth xylose residue, while in hardwoods, they are distributed irregularly. This was determined using techniques like MALDI mass spectrometry, capillary electrophoresis, and size exclusion chromatography (Jacobs, Larsson, & Dahlman, 2001).

2. Thermal Decomposition

The thermal decomposition of O-acetyl-4-O-methylglucurono-xylan has been studied using density functional theory and transition state theory. The decomposition pathways of this compound and its contribution to the pyrolysis of hemicellulose were investigated. This research provides insights into the energetically favored reactions during thermal decomposition (Wu, Liu, & Li, 2019).

3. Enzymatic Analysis

α-4-O-methyl-D-glucuronidase, a component of xylanolytic complexes, has been studied for its role in breaking down heteroxylans. Techniques for detecting and measuring this enzyme's activity have been detailed, providing insights into the biochemical processing of this compound (Fontana et al., 1988).

4. Kraft Pulping Retention

Research on Eucalyptus species has shown that 4-O-methylglucuronoxylans are retained during kraft pulping. The retention is related to the content of this compound, its distribution, and the average molecular weight of xylans. This affects pulp yield and properties, indicating its importance in the paper industry (Magaton et al., 2013).

5. Immunomodulatory Activity

This compound-containing xylans from various sources have been studied for their immunomodulatory activity. The molecular mass and distribution of this compound side chains influence their biological response in immunological tests, indicating potential health-related applications (Ebringerová et al., 2002).

6. Antitumor Effects

Studies have evaluated the antitumor activities of 4-o-methylglucuronoxylan isolated from beech wood. It showed significant inhibition of tumor growth in mice, indicating its potential therapeutic application in cancer treatment (Hashi & Takeshita, 1979).

Mechanism of Action

Target of Action

4-O-Methylglucuronic acid (4-O-MeGlcA) primarily targets α-glucuronidases , enzymes that play a crucial role in the degradation of xylan structures . These enzymes are produced by various organisms, including the fungus Rasamsonia emersonii . The enzymes facilitate the complete utilization of plant biomass, particularly in the production of biofuels and biochemicals .

Mode of Action

The interaction of 4-O-MeGlcA with α-glucuronidases involves the cleavage of the 4-O-MeGlcA unit from the xylan structure . Two α-glucuronidases from Rasamsonia emersonii, ReGH67 and ReGH115, show different modes of action towards glucuronoxylan and glucuronoxylo-oligosaccharides . ReGH67 cleaves 4-O-MeGlcA only when it is attached to the non-reducing end xylosyl residue, while ReGH115 releases 4-O-MeGlcA from both polymeric glucuronoxylan and glucuronoxylo-oligosaccharides .

Biochemical Pathways

The biochemical pathways involving 4-O-MeGlcA are primarily related to the degradation of xylan structures in plant biomass . The cleavage of the 4-O-MeGlcA unit is the most energetically favored initial reaction of O-acetyl-4-O-methylglucurono-xylan . This process facilitates the complete utilization of plant biomass, contributing to the production of biofuels and biochemicals .

Pharmacokinetics

The compound’s role in the degradation of plant biomass suggests that its bioavailability is crucial for the efficient utilization of plant materials .

Result of Action

The action of 4-O-MeGlcA results in the degradation of xylan structures, facilitating the complete utilization of plant biomass . This process is particularly important in the production of biofuels and biochemicals . The cleavage of the 4-O-MeGlcA unit from xylan structures also leads to the generation of furfural and other byproducts .

Action Environment

The action of 4-O-MeGlcA is influenced by various environmental factors. For instance, the enzymes that interact with 4-O-MeGlcA, such as α-glucuronidases, function optimally at around pH 4 and 70 °C . Therefore, the efficacy and stability of 4-O-MeGlcA’s action can be affected by changes in pH and temperature .

Safety and Hazards

Future Directions

The biochemical mechanisms leading to the formation of 4-O-Methylglucuronic acid and the effects of modulating its structure on the physical properties of the cell wall are areas of ongoing research . The development of new high-throughput methods for the determination of the this compound content in plant materials is also a promising future direction .

Biochemical Analysis

Biochemical Properties

4-O-Methylglucuronic acid is involved in the formation of glucuronoxylan, a type of hemicellulose . It interacts with various enzymes, proteins, and other biomolecules. For instance, an Arabidopsis glucuronoxylan methyltransferase (GXMT) specifically transfers the methyl group from S-adenosyl-L-methionine to O-4 of α-D-glucopyranosyluronic acid residues that are linked to O-2 of the xylan backbone .

Cellular Effects

The presence of this compound in glucuronoxylan influences the physical properties of the cell wall . It affects cell function by modulating the structure of hemicellulose, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the formation of glucuronoxylan. The most energetically favored initial reaction of O-acetyl-4-O-methylglucurono-xylan is the cleavage of the this compound unit . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound on cellular function can change. For example, the degree of 4-O-methylation in glucuronoxylan synthesized by plants lacking GXMT1 is reduced by 75% . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the formation and modification of hemicellulose . It interacts with enzymes such as GXMT1 and potentially influences metabolic flux or metabolite levels .

properties

IUPAC Name |

(2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-14-6(5(11)7(12)13)4(10)3(9)2-8/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGOCWIJGWDKHC-FSIIMWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C=O)O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]([C@@H]([C@H](C=O)O)O)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947556 | |

| Record name | 4-O-Methylhexuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4120-73-4, 2463-49-2 | |

| Record name | 4-O-Methyl-D-glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4120-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methylglucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Methylhexuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)